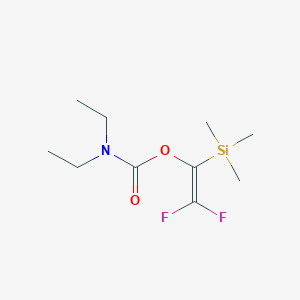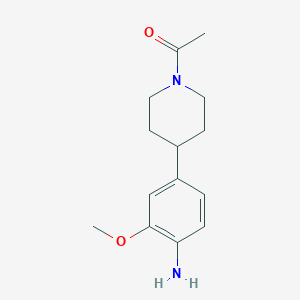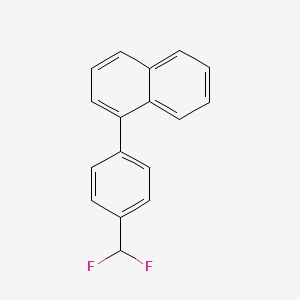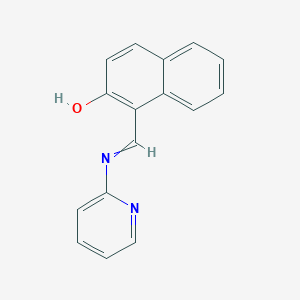
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group at the 6-position and a tert-butyldimethylsilyl (TBS) protected hydroxyl group at the 2-position. This compound is of interest in organic synthesis due to its unique reactivity and protective group chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine typically involves the protection of a hydroxyl group on a pyridine derivative using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry or batch reactors to ensure consistent quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or other suitable reducing agents.
Substitution: The TBS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF), hydrochloric acid.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-((tert-Butyldimethylsilyl)oxy)-6-aminopyridine.
Substitution: Formation of 2-hydroxy-6-nitropyridine after TBS removal.
科学的研究の応用
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development due to its ability to undergo selective reactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine involves its reactivity due to the presence of the nitro group and the TBS-protected hydroxyl group. The nitro group can participate in redox reactions, while the TBS group provides a protective function, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine is unique due to the combination of the nitro group and the TBS-protected hydroxyl group on the pyridine ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H18N2O3Si |
|---|---|
分子量 |
254.36 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(6-nitropyridin-2-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-8-6-7-9(12-10)13(14)15/h6-8H,1-5H3 |
InChIキー |
BGKVDMVQVYTZSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)

![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11862682.png)






![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)



